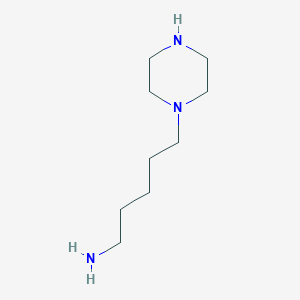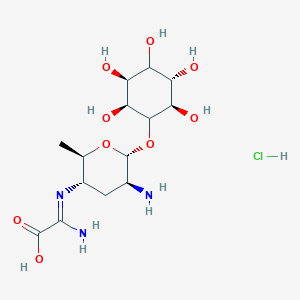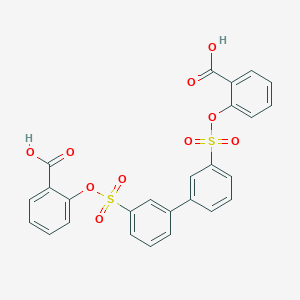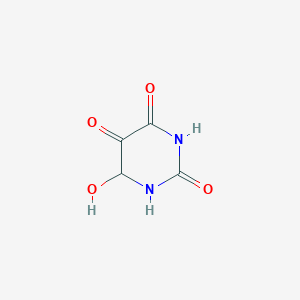
6-Hydroxy-1,3-diazinane-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,3-diazinane-2,4,5-trione, also known as uracil-6-ol, is a heterocyclic organic compound belonging to the class of pyrimidines. It is a derivative of uracil, which is a naturally occurring pyrimidine base found in RNA and DNA. The compound has attracted considerable attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 6-Hydroxy-1,3-diazinane-2,4,5-trione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
6-Hydroxy-1,3-diazinane-2,4,5-trione has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have antibacterial and antiviral activity. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Hydroxy-1,3-diazinane-2,4,5-trione in lab experiments is its wide range of biological activities. The compound has been shown to have antimicrobial, antiviral, and anticancer properties, making it a valuable tool for studying various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions to minimize any potential risks.
Orientations Futures
There are many potential future directions for research on 6-Hydroxy-1,3-diazinane-2,4,5-trione. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, researchers may investigate the use of the compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively target specific enzymes and signaling pathways. Finally, researchers may investigate the potential use of the compound in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.
Méthodes De Synthèse
The synthesis of 6-Hydroxy-1,3-diazinane-2,4,5-trione is typically achieved through the reaction of uracil with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of oxidation and reduction steps, resulting in the formation of the desired product.
Applications De Recherche Scientifique
6-Hydroxy-1,3-diazinane-2,4,5-trione has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
19186-12-0 |
|---|---|
Nom du produit |
6-Hydroxy-1,3-diazinane-2,4,5-trione |
Formule moléculaire |
C4H4N2O4 |
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
6-hydroxy-1,3-diazinane-2,4,5-trione |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h2,8H,(H2,5,6,9,10) |
Clé InChI |
QDGZKCSFHGNRFP-UHFFFAOYSA-N |
SMILES |
C1(C(=O)C(=O)NC(=O)N1)O |
SMILES canonique |
C1(C(=O)C(=O)NC(=O)N1)O |
Synonymes |
2,4,5(3H)-Pyrimidinetrione, dihydro-6-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



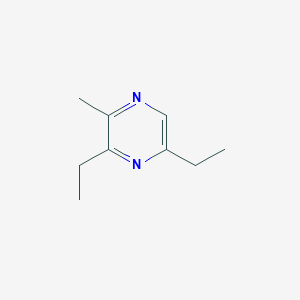
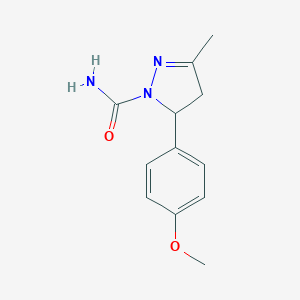
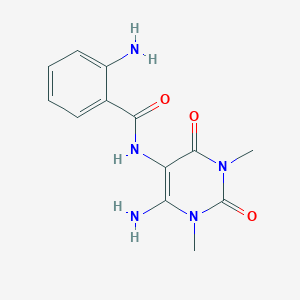

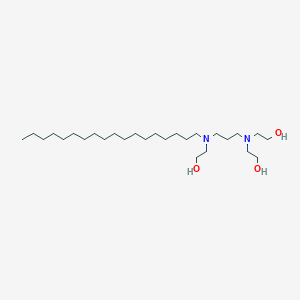


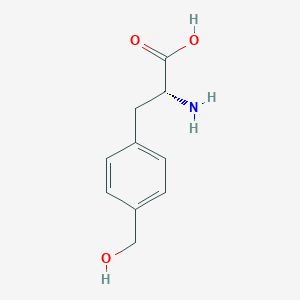

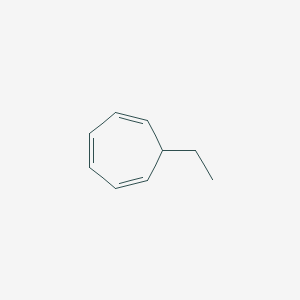
![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
